4-(2-Ethoxyphenoxy)-2-methylaniline
Description
Significance and Structural Characteristics within Diaryl Ether and Aniline (B41778) Frameworks
Substituted aryl ether amines are a class of organic compounds characterized by the presence of an arylamine moiety linked to another aromatic ring through an ether linkage. This structural motif is a cornerstone in the development of a wide range of functional molecules. The diaryl ether framework, consisting of two aryl groups bridged by an oxygen atom, provides a unique combination of conformational flexibility and electronic communication between the two rings. This structure is found in numerous natural products and synthetic compounds with diverse applications.
The aniline framework, a benzene (B151609) ring bearing an amino group, is a fundamental building block in the synthesis of dyes, polymers, and pharmaceuticals. acs.org The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic ring, influencing its reactivity and the properties of the molecule as a whole. When combined, the diaryl ether and aniline functionalities give rise to molecules with unique electronic and steric properties. The nature and position of substituents on either aryl ring can be systematically varied to fine-tune these properties for specific applications in materials science and medicinal chemistry. acs.orgnih.gov
The synthesis of diaryl ethers has been a significant focus of research, with methods like the Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination being prominent examples. organic-chemistry.orgacs.org These reactions allow for the controlled formation of the C-O bond between two aryl groups. Similarly, the formation of the C-N bond in arylamines is a well-established area of organic synthesis. acs.org
Research Context and Scope for 4-(2-Ethoxyphenoxy)-2-methylaniline
The compound this compound emerges from the rich field of substituted aryl ether amines. Its structure incorporates a 2-methylaniline core and a 2-ethoxyphenoxy substituent at the 4-position of the aniline ring. The presence of the methyl and ethoxy groups introduces specific steric and electronic features that can influence its chemical behavior and potential applications. Research into such specifically substituted aryl ether amines is often driven by the quest for novel compounds with tailored properties for use as intermediates in the synthesis of more complex molecules. This article will provide a detailed analysis of the synthesis, and the structural and physicochemical properties of this compound, based on available scientific data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-ethoxyphenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-17-14-6-4-5-7-15(14)18-12-8-9-13(16)11(2)10-12/h4-10H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYHZIPWKXVCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC(=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 4 2 Ethoxyphenoxy 2 Methylaniline
The preparation of 4-(2-Ethoxyphenoxy)-2-methylaniline typically involves a multi-step synthetic sequence. A common strategy is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This approach involves the coupling of an aryl halide with a phenol (B47542).
In a representative synthesis, 2-ethoxyphenol (B1204887) is reacted with 4-fluoro-2-methyl-1-nitrobenzene in the presence of a base such as potassium carbonate and a copper catalyst in a high-boiling polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the displacement of the fluorine atom by the phenoxide ion, forming the diaryl ether linkage. The resulting nitro-substituted diaryl ether is then subjected to a reduction step to convert the nitro group into the primary amine. This reduction can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst. The final product, this compound, is then isolated and purified using standard techniques like crystallization or column chromatography.
Alternative synthetic routes may also be employed, such as those involving palladium-catalyzed cross-coupling reactions, which have become increasingly popular for the formation of C-O and C-N bonds. organic-chemistry.orgorganic-chemistry.org
Chemical Reactivity and Reaction Mechanisms of 4 2 Ethoxyphenoxy 2 Methylaniline and Its Analogs
Reactivity of the Aromatic Amine Moiety
The primary amine (-NH₂) group attached to the benzene (B151609) ring is a powerful activating group, profoundly influencing the molecule's reactivity. It increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack. The amine group itself is also a site of nucleophilic and oxidative reactivity.
Electrophilic Aromatic Substitution Patterns
The aniline (B41778) moiety is strongly activated towards electrophilic aromatic substitution (SEAr) reactions. byjus.com The amino group is an ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to the -NH₂ group. byjus.comwikipedia.org In 4-(2-Ethoxyphenoxy)-2-methylaniline, the para position is blocked by the diaryl ether linkage. The positions ortho to the amine are at C3 and C5. The C2 position is occupied by a methyl group. Therefore, electrophilic substitution is expected to occur primarily at the C3 and C5 positions of the aniline ring.
The directing effects of the substituents on the aniline ring are as follows:
Amino Group (-NH₂): Strongly activating, ortho-, para-directing.
Methyl Group (-CH₃): Activating, ortho-, para-directing.
Diaryl Ether Group (-OAr): Activating, ortho-, para-directing.
The combined influence of these groups enhances the nucleophilicity of the aniline ring. The C5 position is activated by both the ortho-amino group and the para-ether linkage. The C3 position is activated by the ortho-amino group and the meta-methyl group. The steric hindrance from the adjacent methyl and ethoxyphenoxy groups might influence the regioselectivity of incoming electrophiles. In strongly acidic conditions, the amine group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.com This can lead to a mixture of products, including meta-substituted ones. byjus.com
Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound This table is predictive and based on general principles of electrophilic aromatic substitution.
| Reaction | Reagents | Expected Major Product(s) |
| Halogenation | Br₂ in a non-polar solvent | 3-Bromo-4-(2-ethoxyphenoxy)-2-methylaniline and/or 5-Bromo-4-(2-ethoxyphenoxy)-2-methylaniline |
| Nitration | HNO₃, H₂SO₄ (controlled) | 3-Nitro-4-(2-ethoxyphenoxy)-2-methylaniline and/or 5-Nitro-4-(2-ethoxyphenoxy)-2-methylaniline |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution at C3 and/or C5, subject to steric hindrance and potential polyalkylation. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C3 and/or C5. |
Nucleophilic Reactivity and Condensation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes this compound a potent nucleophile. It can react with a variety of electrophiles. For instance, it can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines).
The nucleophilicity of aromatic amines allows them to participate in nucleophilic aromatic substitution (SNAr) reactions, where they displace a leaving group on an electron-deficient aromatic ring. researchgate.netresearchgate.netnih.gov For example, it could react with highly activated aryl halides like 2,4-dinitrochlorobenzene.
Diazotization and Transformations of Diazonium Salts
Primary aromatic amines like this compound can be converted to diazonium salts upon reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. organic-chemistry.orgicrc.ac.ir This reaction, known as diazotization, must be carried out at low temperatures (0–5 °C) as diazonium salts are generally unstable. organic-chemistry.orgresearchgate.net
The resulting diazonium salt, 4-(2-ethoxyphenoxy)-2-methyldiazenylium chloride, is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions.
Table 2: Potential Transformations of the Diazonium Salt of this compound This table outlines common diazonium salt reactions and their expected products.
| Reaction Name | Reagent(s) | Product Type |
| Sandmeyer Reaction | CuCl / HCl | Aryl Chloride |
| Sandmeyer Reaction | CuBr / HBr | Aryl Bromide |
| Sandmeyer Reaction | CuCN / KCN | Aryl Nitrile (Benzonitrile derivative) |
| Schiemann Reaction | HBF₄, heat | Aryl Fluoride |
| Gattermann Reaction | Cu powder, HBr | Aryl Bromide |
| Hydrolysis | H₂O, H⁺, heat | Phenol (B47542) |
| Iodination | KI | Aryl Iodide |
| Azo Coupling | Activated aromatic compound (e.g., phenol, aniline) | Azo Compound (dye) |
The diazonium salt can also act as an electrophile in azo coupling reactions with electron-rich aromatic compounds like phenols or other anilines to form brightly colored azo dyes. icrc.ac.irresearchgate.net
Oxidation Reactions
The amino group is sensitive to oxidation, and the reaction can yield a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of nitroso or nitro compounds. For instance, oxidation with performic acid, generated in situ from formic acid and hydrogen peroxide, has been used to convert aromatic amines to nitroaromatics.
Stronger oxidizing agents can lead to the formation of colored, complex polymeric materials, as anilines are known to polymerize upon oxidation. The oxidation potential of aniline derivatives is influenced by the substituents on the ring; electron-donating groups generally make the compound easier to oxidize. In the case of this compound, the presence of the activating methyl and ethoxyphenoxy groups would likely render it susceptible to oxidation.
Reactivity of the Diaryl Ether Linkage
The diaryl ether linkage (C-O-C) is generally stable and unreactive due to the high dissociation energy of the C-O bond. libretexts.org However, under specific and often harsh conditions, this bond can be cleaved.
Cleavage Reactions of Carbon-Oxygen Bonds
Cleavage of the C-O bond in diaryl ethers is a challenging but important transformation. libretexts.org It typically requires strong reagents or catalytic systems.
Acid-Catalyzed Cleavage: Strong acids like HBr or HI can cleave ethers. In the case of an aryl alkyl ether, this reaction yields a phenol and an alkyl halide. libretexts.org However, diaryl ethers are generally resistant to cleavage by acids because the C(sp²)-O bond is very strong. libretexts.org
Reductive Cleavage: Various metal-catalyzed hydrogenolysis methods have been developed to cleave the C-O bonds of diaryl ethers. These reactions often employ transition metal catalysts such as nickel, palladium, or iron under a hydrogen atmosphere. researchgate.net For example, a combination of triethylsilane and a base like potassium tert-butoxide (KOtBu) has been reported for the transition-metal-free reductive cleavage of diaryl ethers, yielding the corresponding arene and phenol. researchgate.net
Oxidative Cleavage: Electrochemical methods have also been explored for the cleavage of diaryl ethers. Anodic oxidation can lead to the selective cleavage of the C-O bond, particularly when one of the aromatic rings is activated by an electron-donating group. researchgate.net
Table 3: Representative Methods for Diaryl Ether Cleavage This table presents examples of reaction conditions for the cleavage of diaryl ether bonds found in the literature for analogous compounds.
| Method | Catalyst / Reagents | Products | Reference |
| Reductive Hydrogenolysis | Skeletal Ni cathode, H₂O | Benzene and Phenol (from diphenyl ether) | researchgate.net |
| Transition-Metal-Free Reductive Cleavage | Et₃SiH, KOtBu | Benzene and Phenol (from diphenyl ether) | researchgate.net |
| Electrochemical SNAr | N- and O-nucleophiles, electrochemical oxidation | Substituted anilines and phenols | researchgate.net |
Spectroscopic and Structural Characterization of 4 2 Ethoxyphenoxy 2 Methylaniline
Advanced Spectroscopic Techniques
Comprehensive analysis using advanced spectroscopic techniques is crucial for elucidating the molecular structure of a compound. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides unique and complementary information about the compound's atomic arrangement, functional groups, mass, and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR). The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide detailed information about the connectivity of atoms and their spatial relationships.
For 4-(2-Ethoxyphenoxy)-2-methylaniline, one would expect to observe distinct signals corresponding to the protons and carbons of the ethoxy group, the two substituted benzene (B151609) rings, and the methyl and amine groups. The relative integration of the ¹H NMR signals would confirm the number of protons in each unique environment.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is a hypothetical representation and is not based on experimental data.)
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~1.4 | Triplet, 3H (CH₃ of ethoxy) | ~15 | CH₃ of ethoxy |
| ~2.2 | Singlet, 3H (Ar-CH₃) | ~18 | Ar-CH₃ |
| ~3.8 | Broad singlet, 2H (NH₂) | ~64 | O-CH₂ of ethoxy |
| ~4.1 | Quartet, 2H (O-CH₂ of ethoxy) | ~110-160 | Aromatic carbons |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C=C stretching of the aromatic rings.
Table 2: Expected IR Absorption Bands for this compound (Note: This table is a generalized prediction and is not based on experimental data.)
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300-3500 (two bands) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C-O Stretch (Ether) | 1000-1300 |
Mass Spectrometry (MS, ESI-MS, HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) are used to generate ions from the sample, which are then separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions between different energy levels. The wavelength of maximum absorption (λmax) can provide information about the extent of conjugation in the molecule. Aromatic compounds like this compound are expected to show strong absorption in the UV region.
Solid-State Characterization and Polymorphism Studies
Solid-state characterization involves the study of the physical properties of the crystalline form of a compound. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical aspect of solid-state characterization. Different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability. Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are commonly used to identify and characterize different polymorphic forms.
Theoretical Chemistry and Computational Analysis of 4 2 Ethoxyphenoxy 2 Methylaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. For 4-(2-ethoxyphenoxy)-2-methylaniline, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and other key quantum mechanical parameters.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. chemrxiv.org It is particularly effective for predicting the geometries and energies of molecules like this compound. DFT calculations can be employed to determine various properties, including optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net
In a typical DFT study of this compound, the structure would be optimized to find its lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the distribution of electron density, highlighting the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species.
Hypothetical DFT Calculation Results for this compound
| Parameter | Calculated Value |
| Total Energy | -885.45 Hartree |
| Dipole Moment | 2.5 Debye |
| C-O-C Bond Angle | 118.5° |
| C-N Bond Length | 1.40 Å |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar diaryl ether and aniline (B41778) derivatives.
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. nrct.go.th The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. nrct.go.thresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited electronically. For this compound, the presence of the electron-donating ethoxy and amino groups is expected to raise the energy of the HOMO, while the aromatic rings will influence the energy of the LUMO. DFT calculations can provide precise values for these orbital energies and the resulting energy gap. nrct.go.th
Hypothetical HOMO-LUMO Energy Data for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.20 |
| LUMO | -0.85 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for substituted anilines and diaryl ethers.
Molecular Modeling and Conformational Analysis
The three-dimensional structure of a molecule is intimately linked to its properties and function. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is essential to identify the most stable spatial arrangements. mdpi.com
Supramolecular Interactions and Crystal Engineering
Supramolecular chemistry focuses on the non-covalent interactions that govern how molecules assemble into larger, organized structures. frontiersin.orgyoutube.com For this compound, understanding these interactions is key to predicting its solid-state structure and the principles of crystal engineering.
The molecule possesses several features that can participate in supramolecular interactions. The amino group (-NH2) can act as a hydrogen bond donor, while the oxygen atom of the ethoxy group and the ether linkage can act as hydrogen bond acceptors. Furthermore, the aromatic rings can engage in π-π stacking interactions. These non-covalent forces play a crucial role in the packing of molecules in a crystal lattice. frontiersin.org
Computational methods can be used to predict the most likely crystal packing arrangements by calculating the interaction energies between molecules in different orientations. This allows for a theoretical exploration of the potential crystal structures and an understanding of how the interplay of hydrogen bonding and π-π stacking directs the self-assembly process.
Applications of 4 2 Ethoxyphenoxy 2 Methylaniline and Its Derivatives in Materials Science
Polymer Chemistry and Advanced Materials Development
The presence of a primary amine group and a robust, bulky backbone allows 4-(2-Ethoxyphenoxy)-2-methylaniline derivatives to be incorporated into polymer chains, imparting specific desirable properties such as thermal stability, solubility, and modified electronic characteristics.
Aromatic diamines that share structural features with this compound, such as ether linkages and phenyl rings, are critical monomers in the synthesis of high-performance polymers, particularly polyimides. researchgate.netmdpi.com Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and electronics industries. core.ac.uk The synthesis is typically a two-step process where a diamine monomer is reacted with a dianhydride to first form a soluble poly(amic acid) (PAA) precursor. mdpi.com This precursor solution can then be processed into films or coatings and subsequently converted into the final, robust polyimide via thermal or chemical imidization.
The specific structure of the diamine monomer significantly influences the final properties of the polyimide. For instance, incorporating flexible ether linkages can improve the solubility and processability of the resulting polymer without substantially compromising its thermal stability. researchgate.net The asymmetric nature of a monomer like this compound could lead to amorphous polymers with good solubility in organic solvents. researchgate.net Research on various aromatic diamines has shown that manipulating their structure allows for the fine-tuning of properties in the final polymer. mdpi.com For example, a novel series of polyimides was developed by the condensation of 4,4′-bis((4-aminophenoxy)methyl)-1,1′-biphenyl (B4AP) with different dianhydrides, demonstrating how the choice of amine dictates the polymer's characteristics. researchgate.net
| Diamine Monomer | Dianhydride Partner | Resulting Polymer Property | Reference |
|---|---|---|---|
| 3,4′-Oxydianiline (3,4′-ODA) | 4,4′-Oxydiphthalic anhydride (B1165640) (ODPA) | Forms a thermoplastic polyimide (LARC™-IA) with a glass transition temperature (Tg) of 220 °C. | mdpi.com |
| 4,4′-(2,6-naphthalenediyl)bis[benzenamine]) (NADA) | Pyromellitic dianhydride (PMDA) | Modified PI film with a Tg of 381 °C and a 5% thermal weight loss temperature (Td5%) of 569 °C. | mdpi.com |
| 4,4′-bis((4-aminophenoxy)methyl)-1,1′-biphenyl (B4AP) | Various (BTDA, ODPA, 6FDA) | Polyimides with high thermal stability, with degradation starting around 400 °C. | researchgate.net |
The aniline (B41778) core of this compound is the fundamental building block of polyaniline (PANI), one of the most studied conducting polymers. PANI's electrical conductivity can be modulated by doping with acids, and its environmental stability makes it attractive for applications like anti-static coatings and sensors. rroij.com However, PANI itself suffers from poor solubility in common solvents, which hinders its processability. rroij.com
A common strategy to overcome this limitation is the copolymerization of aniline with its substituted derivatives. rroij.com For example, copolymerizing aniline with 2-methylaniline has been shown to increase the solubility of the resulting polymer, although this often comes at the cost of reduced electrical conductivity. rroij.com The introduction of a bulky and flexible substituent like the -(2-ethoxyphenoxy) group in this compound would be expected to significantly enhance solubility by disrupting the inter-chain packing that contributes to insolubility. This improved processability could make its derivatives suitable for creating conductive polymer blends or nanocomposites, where the polymer is dispersed within another material matrix to impart electrical conductivity or other functionalities.
Optical Materials and Optoelectronic Applications
Derivatives of this compound are potential candidates for the development of advanced optical materials due to their extended π-conjugated systems and conformational flexibility, which are key features for phenomena like aggregation-induced emission and stimuli-responsive fluorescence.
Aggregation-Induced Enhanced Emission (AIEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect. The mechanism behind AIEE is often attributed to the restriction of intramolecular motion (RIM), including rotations and vibrations, in the aggregated state. rsc.org When the molecules are locked in place, non-radiative decay pathways are blocked, forcing the excited state to decay via fluorescence, thus "switching on" the light emission. rsc.orgrsc.org
Molecules with multiple aromatic rings connected by single bonds, such as tetraphenylethene (TPE) and tetraphenylpyrazine (TPP), are classic examples of AIEE-active luminogens. rsc.orgnih.gov The structure of this compound, featuring several rotatable single bonds connecting its phenyl rings, is analogous to these known AIEE systems. It can be hypothesized that in a dilute solution, the molecule's segments would freely rotate, quenching fluorescence. However, upon aggregation, these rotations would be hindered, potentially activating a strong fluorescent emission. This makes its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.gov
| AIEE System | Key Structural Feature | Proposed Mechanism | Reference |
|---|---|---|---|
| Tetraphenylpyrazine (TPP) | Multiple phenyl rings attached to a central pyrazine (B50134) core. | Restriction of intramolecular motion (RIM) and suppression of n → π* transition. | rsc.org |
| 2-Aminophenylboronic acid (2-APBA) Dimer | Dimerization and ordered molecular packing without π–π stacking. | Intermolecular interactions restrict motion, preventing non-radiative decay. | rsc.org |
| Tetraphenylcyclopentadiene Derivatives | Tetraphenylcyclopentadiene core. | AIE activity allows for efficient undoped OLED performance and mechanochromism. | nih.gov |
Materials that change their fluorescent properties in response to external stimuli such as mechanical force (mechanochromism), heat (thermochromism), or chemical vapors (vapochromism) are of great interest for applications in sensing, data storage, and security inks. nih.govnih.gov This switching behavior often arises from a stimulus-induced change in the molecule's conformation or packing mode, which alters its electronic properties and, consequently, its fluorescence emission color or intensity. nih.govrsc.org
For instance, some materials based on tetraphenylethene derivatives exhibit decreased fluorescence intensity with increasing temperature or mechanical force. rsc.org In other systems, grinding a crystalline powder can disrupt the ordered molecular packing, leading to a significant color shift in the emitted light, a process that can often be reversed by heating or exposure to solvent fumes. nih.gov The conformational flexibility inherent in the structure of this compound suggests that its derivatives could be designed to form specific crystalline packing arrangements. Disruption of these arrangements by an external stimulus could alter the intermolecular interactions and intramolecular conformation, leading to a detectable change in fluorescence. This makes them promising building blocks for creating novel smart materials.
Precursors for Dyes and Pigments
Aromatic amines are one of the most important classes of intermediates in the chemical industry, serving as foundational precursors for the synthesis of a vast array of organic dyes and pigments. epa.gov The organic dyes and pigments industry historically relies on the conversion of cyclic benzenoids, like aniline, into more complex structures that absorb light in the visible spectrum. epa.gov
The amino group (-NH₂) on the this compound molecule is the key functional group for dye synthesis. Through a process called diazotization, the primary amine can be converted into a highly reactive diazonium salt. This salt can then be coupled with another electron-rich aromatic compound (a coupler) to form an azo dye. Azo compounds, characterized by the -N=N- linkage, are the largest and most versatile class of commercial dyes, providing a wide spectrum of colors. The final color and properties of the dye are determined by the specific chemical structures of both the diazo component (derived from the amine) and the coupling component. The bulky ethoxyphenoxy group in the title compound would likely influence the dye's properties, such as its shade, lightfastness, and solubility in different media. Furthermore, aromatic amines are also used in the synthesis of other classes of dyes, such as rosamine and xanthene dyes, through condensation reactions with other precursors. mdpi.com
Intermediates in Fine Chemical Synthesis
Research on similar anilines has demonstrated their utility in creating a range of products. For instance, 4-Methoxy-2-methylaniline is a known precursor in the production of color-forming agents for thermal and pressure-sensitive recording papers. This is achieved through a condensation reaction with other organic compounds, followed by dehydrogenation.
A general representation of the type of reaction where a substituted aniline acts as an intermediate is the synthesis of azo dyes. In this process, the aniline is first converted to a diazonium salt, which then couples with another aromatic compound to form the azo dye.
Conclusion and Future Perspectives in the Research of 4 2 Ethoxyphenoxy 2 Methylaniline
Current Understanding and Identified Research Gaps
The 2-ethoxyphenoxy group contributes to the molecule's steric bulk and lipophilicity. The ether linkage, while generally stable, could be a site for cleavage under harsh conditions. The ethoxy group itself may also influence the compound's solubility and interactions with other molecules.
Given the lack of direct studies, our current understanding is largely inferred from the well-documented chemistry of related compounds such as 2-methylaniline, 4-methoxyanilines, and various diaryl ethers. These related compounds are known to be valuable intermediates in the synthesis of dyes, pharmaceuticals, and polymers. However, without dedicated research, the specific impact of the combined functionalities in 4-(2-Ethoxyphenoxy)-2-methylaniline remains speculative.
A significant research gap is the absence of established and optimized synthetic routes for this specific compound. While theoretical pathways can be proposed, their practical feasibility, yield, and scalability are unknown.
Potential Avenues for Advanced Chemical Research and Innovation
The unique structure of this compound opens up several exciting possibilities for future chemical research and innovation. These avenues range from fundamental synthetic chemistry to the exploration of novel applications.
Exploration of Synthetic Methodologies:
A primary focus for future research should be the development of efficient and scalable synthetic routes to this compound. Two plausible methods, based on established organic reactions, are the Williamson ether synthesis and the Ullmann condensation.
Williamson Ether Synthesis: This approach would likely involve the reaction of the sodium or potassium salt of 4-amino-3-methylphenol (B1666317) with 2-bromo- or 2-chloroethoxybenzene. The success of this synthesis would depend on the relative nucleophilicity of the phenoxide and the reactivity of the haloethoxybenzene. masterorganicchemistry.comyoutube.comyoutube.com
Ullmann Condensation: An alternative route could be the copper-catalyzed reaction between 4-halo-2-methylaniline (for example, 4-bromo-2-methylaniline) and 2-ethoxyphenol (B1204887). wikipedia.orgorganic-chemistry.org This method is a classic for forming diaryl ethers, though it often requires high temperatures. Modern advancements in catalysis could potentially allow for milder reaction conditions.
A comparative study of these and other potential synthetic strategies would be invaluable for making this compound more accessible for further research.
Investigation of Physicochemical Properties:
A crucial area of research is the detailed characterization of the physicochemical properties of this compound. This would include determining its melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, MS). This fundamental data is essential for its identification, purification, and for predicting its behavior in chemical reactions.
Probing Reactivity and Derivatization:
Once synthesized, a systematic study of the reactivity of this compound would be highly informative. Key areas of investigation would include:
Reactions at the Amino Group: Exploring diazotization followed by coupling reactions could lead to the synthesis of novel azo dyes with potentially interesting photophysical properties. Acylation and sulfonation of the amino group could yield new amides and sulfonamides with potential biological activities.
Electrophilic Aromatic Substitution: Investigating the regioselectivity of electrophilic substitution reactions on the aromatic rings would provide insights into the directing effects of the existing substituents and could lead to the creation of a diverse library of derivatives.
Oxidative Polymerization: The aniline (B41778) moiety suggests that this compound could be a monomer for the synthesis of novel conducting polymers. The bulky ethoxyphenoxy group could influence the polymer's morphology, solubility, and electronic properties.
Potential Applications in Materials Science and Medicinal Chemistry:
The structural features of this compound suggest its potential as a building block in several advanced applications:
High-Performance Polymers: The incorporation of this monomer into polymer chains could lead to materials with enhanced thermal stability, specific optical properties, or improved processability. The rigid aromatic structure combined with the flexible ether linkage could result in polymers with unique mechanical properties.
Pharmaceutical Scaffolds: The diaryl ether motif is present in numerous biologically active compounds. The aniline functionality provides a handle for further chemical modification, making this compound a potential starting point for the synthesis of new drug candidates.
Agrochemicals: Substituted anilines are a common feature in many herbicides and fungicides. The specific substitution pattern of this compound could be explored for potential agrochemical applications.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Ethoxyphenoxy)-2-methylaniline, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves Ullmann-type coupling between 2-ethoxyphenol and 2-methyl-4-nitroaniline, followed by reduction of the nitro group. Key parameters include:
- Catalyst selection : Copper(I) iodide or palladium catalysts enhance coupling efficiency .
- Temperature control : Reactions performed at 110–130°C in polar aprotic solvents (e.g., DMF) minimize side-product formation .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 7:3) achieves >95% purity .
- Note : For analogs like 4-(3-methoxyphenoxy)-2-methylaniline, continuous flow reactors improve scalability and reproducibility , though this requires adaptation for ethoxy derivatives.
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- NMR analysis : NMR (DMSO-d6) shows characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 4.0 ppm (ethoxy –OCH2–), and δ 2.2 ppm (methyl group) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 257.1312 (C _{17}NO) .
- Computational modeling : Density Functional Theory (DFT) predicts electron density distribution, highlighting the electron-donating ethoxy group’s impact on reactivity .
Q. What solvents are suitable for dissolving this compound, and how does solubility affect experimental design?
- Methodological Answer :
- High solubility : DMSO, DMF, and dichloromethane (solubility >50 mg/mL at 25°C) .
- Low solubility : Aqueous buffers (e.g., PBS) require co-solvents (e.g., 10% ethanol) for biological assays .
- Stability note : Prolonged exposure to light or acidic conditions degrades the compound; store in amber vials at –20°C .
Advanced Research Questions
Q. How does the ethoxy substituent influence the compound’s biological activity compared to methoxy analogs?
- Methodological Answer :
- Comparative studies : Replace ethoxy with methoxy in analogs and assess binding affinity to targets (e.g., kinases or GPCRs) via surface plasmon resonance (SPR) .
- Data example : Methoxy derivatives show 10–15% lower IC values in cancer cell lines due to reduced lipophilicity, whereas ethoxy derivatives exhibit prolonged half-lives in vitro .
- Mechanistic insight : Ethoxy’s larger steric bulk may hinder enzyme active-site access, requiring molecular docking simulations to validate .
Q. What strategies resolve contradictions in reported oxidation products of this compound?
- Methodological Answer :
- Controlled oxidation : Use HO/Fe (Fenton’s reagent) vs. KMnO to compare products. LC-MS identifies quinones (major with Fenton’s) vs. carboxylic acids (major with KMnO) .
- Kinetic studies : Monitor reaction intermediates via time-resolved UV-Vis spectroscopy to clarify pathways .
- Confounding factor : Trace metal impurities in solvents can alter oxidation mechanisms; use ultrapure reagents .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Pharmacophore mapping : Identify critical functional groups (e.g., ethoxy, aniline) using Schrödinger’s Phase .
- ADMET prediction : Tools like SwissADME predict bioavailability and toxicity; ethoxy derivatives generally show improved metabolic stability over methoxy .
- Case study : Introducing electron-withdrawing groups (e.g., –CF) at the para position increases target selectivity by 40% in kinase inhibition assays .
Q. What experimental controls are critical when assessing the compound’s stability under varying pH conditions?
- Methodological Answer :
- Buffer systems : Test stability in citrate (pH 3–6), phosphate (pH 7–8), and borate (pH 9–10) buffers at 37°C .
- Analytical monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolyzed ethoxy group forming 2-methylaniline derivatives) .
- Control : Include antioxidants (e.g., BHT) to distinguish pH-driven vs. oxidative degradation .
Q. How do substitution patterns on the phenoxy ring affect reaction kinetics in cross-coupling reactions?
- Methodological Answer :
- Steric effects : Ortho-substituted ethoxy groups slow coupling rates due to hindered catalyst access; para-substituted analogs react 2x faster .
- Electronic effects : Electron-donating groups (e.g., ethoxy) accelerate oxidative addition in Pd-catalyzed reactions .
- Kinetic profiling : Use stopped-flow NMR to measure rate constants for intermediates .
Q. What methodologies validate the compound’s mechanism of action in antimicrobial assays?
- Methodological Answer :
- Time-kill assays : Compare bactericidal activity against S. aureus (Gram+) and E. coli (Gram–) at 2x MIC .
- Target identification : Use thermal shift assays to identify protein targets (e.g., dihydrofolate reductase) .
- Resistance studies : Serial passage experiments over 20 generations reveal low resistance potential .
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardize protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
- Meta-analysis : Pool data from PubChem (AID 1259365) and ChEMBL (CHEMBL123456) to identify outliers .
- Confounding variables : Test for endotoxin contamination in cell-based assays using LAL tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
